molecular formula C23H27Cl2N3O2 B027989 Aripiprazole-d8 (butyl-d8) CAS No. 1089115-04-7

Aripiprazole-d8 (butyl-d8)

Katalognummer: B027989
CAS-Nummer: 1089115-04-7
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: CEUORZQYGODEFX-BQLKVSHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aripiprazole-d8 (butyl-d8) is a deuterium-labeled analog of the antipsychotic drug Aripiprazole, where eight hydrogen atoms in the butyl side chain are replaced with deuterium (). This stable isotope-labeled compound (CAS: 1089115-06-9) has a molecular formula of C₂₃²H₈¹H₁₉Cl₂N₃O₂ and a molecular weight of 456.43 g/mol. It is synthesized to ≥95% chemical purity and is primarily used as an internal standard in quantitative bioanalytical methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Its deuterated structure minimizes isotopic interference, enhancing analytical precision in pharmacokinetic and metabolic studies of Aripiprazole .

Vorbereitungsmethoden

Four-Step Synthesis Using 1,4-Dichlorobutane-d8

Reaction Pathway and Intermediate Formation

The primary route, detailed in CN108218771A , employs 1,4-dichlorobutane-d8 as the deuterium source. The synthesis proceeds via four stages:

  • Alkylation of 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone (I) :
    Reaction with 1,4-dichlorobutane-d8 under alkaline conditions yields intermediate (II), 7-(4-chloro-deuterobutoxy)-3,4-dihydro-2(1H)-quinolinone.

  • Synthesis of 1-(2,3-Dichlorophenyl)piperazine (V) :
    N-Boc-piperazine couples with 1-bromo-2,3-dichlorobenzene via Pd₂(dba)₃-catalyzed Buchwald-Hartwig amination , followed by Boc deprotection using HCl/ethanol.

  • Final Coupling :
    Intermediate (II) reacts with (V) under alkaline conditions to form Aripiprazole-d8 .

Key Parameters:

StepReactantsConditionsYield
1I + 1,4-dichlorobutane-d8K₂CO₃, DMF, 80°C85%
2N-Boc-piperazine + 1-bromo-2,3-dichlorobenzenePd₂(dba)₃, BINAP, NaOtBu, toluene, 110°C78%
4II + VK₂CO₃, DMF, 90°C92%

This method achieves >99% isotopic purity by minimizing proton-deuterium exchange through controlled reaction stoichiometry .

Two-Step Synthesis via 1,4-Dibromobutane-d8

Streamlined Approach for Industrial Scaling

An alternative method from Journal of Labelled Compounds and Radiopharmaceuticals condenses the synthesis into two steps:

  • Alkylation with 1,4-Dibromobutane-d8 :
    7-Hydroxy-3,4-dihydro-2(1H)-quinolinone reacts with 1,4-dibromobutane-d8 in DMF/K₂CO₃ to form 7-(4-bromo-deuterobutoxy)-3,4-dihydro-2(1H)-quinolinone (yield: 68%) .

  • Piperazine Coupling :
    The bromo-intermediate couples with 1-(2,3-dichlorophenyl)piperazine hydrochloride in refluxing acetonitrile, yielding Aripiprazole-d8 at 33.4% overall yield .

Advantages Over Four-Step Synthesis:

  • Reduced Steps : Eliminates Boc protection/deprotection, shortening synthesis time.

  • Cost Efficiency : 1,4-Dibromobutane-d8 simplifies purification but requires excess reagent (2.5 eq) to suppress di-alkylation byproducts .

Comparative Analysis of Methodologies

Cost and Yield Tradeoffs

ParameterFour-Step Method Two-Step Method
Deuterium Source 1,4-Dichlorobutane-d81,4-Dibromobutane-d8
Total Yield 62%33.4%
Purity >99%99.93%
Key Limitation Multi-step purificationBromide byproduct formation

The four-step method’s higher yield offsets its complexity, making it preferable for small-scale analytical standard production. Conversely, the two-step approach suits bulk synthesis despite lower yields due to streamlined logistics .

Isotopic Purity Considerations

Deuterium placement at the butyl chain’s β- and γ-positions (C2 and C3) is critical for metabolic stability. NMR analysis (DMSO-d₆) confirms deuterium incorporation via absence of proton signals at δ 1.55–1.78 ppm .

Optimization Strategies for Industrial Use

Solvent and Catalyst Screening

  • Alkylation Solvents : DMF outperforms THF and toluene in reaction rate due to higher polarity .

  • Catalyst Systems : Pd₂(dba)₃/BINAP in Buchwald-Hartwig amination minimizes aryl chloride byproducts compared to Pd(OAc)₂ .

Waste Reduction Techniques

  • Recycling Excess 1,4-Dihalobutane-d8 : Distillation recovers unreacted deuterated reagents, reducing raw material costs by 40% .

  • Byproduct Suppression : Adding molecular sieves in the coupling step absorbs H₂O, preventing hydrolysis of the bromo-intermediate .

Analyse Chemischer Reaktionen

Types of Reactions

Aripiprazole-d8 (butyl-d8) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Aripiprazole-d8 is primarily utilized as an internal standard in pharmacokinetic studies. The deuterated compound allows for more accurate quantification of aripiprazole concentrations in biological samples due to its distinct mass signature, which aids in differentiating it from non-deuterated forms during mass spectrometry analysis.

Case Study: UPLC-MS/MS Method Development

A study validated a UPLC-MS/MS method for determining aripiprazole levels in rat plasma using liquid-liquid extraction. This method demonstrated high sensitivity and specificity, allowing researchers to accurately assess pharmacokinetic parameters following oral administration of aripiprazole. The inclusion of Aripiprazole-d8 as an internal standard significantly improved the reliability of the results by compensating for variations in sample preparation and instrument performance .

Therapeutic Drug Monitoring (TDM)

The application of dried blood spot (DBS) sampling techniques has emerged as a promising method for TDM of various antipsychotics, including aripiprazole. Aripiprazole-d8 serves as a reference standard in these analyses, facilitating the quantification of both aripiprazole and its active metabolite, dehydroaripiprazole.

Study Insights on DBS Methodology

Research indicates that DBS sampling provides comparable concentrations of aripiprazole when analyzed against traditional plasma sampling methods. This approach not only simplifies the collection process but also reduces the volume of blood required, making it particularly advantageous for pediatric populations or patients with difficult venous access .

Metabolic Studies

Aripiprazole-d8 is instrumental in metabolic studies aimed at elucidating the metabolic pathways of aripiprazole within the human body. By utilizing deuterated compounds, researchers can trace metabolic processes with greater precision.

Research on Metabolic Mechanisms

A patent outlines a method for synthesizing deuterated aripiprazole and discusses its applications in studying the drug's metabolic mechanisms. The high purity and isotope abundance of Aripiprazole-d8 make it an ideal candidate for such investigations, enabling researchers to gain insights into how aripiprazole is processed by the body and how its efficacy can be optimized .

Analytical Chemistry Applications

In analytical chemistry, Aripiprazole-d8 is employed as a stable isotope-labeled reference material for developing and validating analytical methods aimed at quantifying aripiprazole in various matrices.

Validation of Analytical Methods

The use of Aripiprazole-d8 has been validated across multiple studies focusing on different analytical techniques such as LC-MS and GC-MS. These methods are crucial for ensuring accurate dosing and monitoring patient adherence to treatment regimens .

Summary Table: Key Applications of Aripiprazole-d8

Application AreaDescriptionReference
Pharmacokinetic StudiesUsed as an internal standard to quantify aripiprazole concentrations in biological samples
Therapeutic Drug MonitoringFacilitates accurate measurement of drug levels via DBS sampling
Metabolic StudiesAids in tracing metabolic pathways and understanding drug metabolism
Analytical ChemistryServes as a reference material for validating analytical methods

Wirkmechanismus

Aripiprazole-d8 (butyl-d8) exerts its effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, providing therapeutic benefits in conditions like schizophrenia and bipolar disorder .

Vergleich Mit ähnlichen Verbindungen

Key Properties of Aripiprazole-d8 (Butyl-d8):

Property Value/Description Reference
CAS Number 1089115-06-9
Molecular Formula C₂₃²H₈¹H₁₉Cl₂N₃O₂
Molecular Weight 456.43 g/mol
Storage Conditions -20°C (long-term), room temperature (shipping)
Primary Application Internal standard for UHPLC-MS/MS

Aripiprazole-d8 (butyl-d8) is part of a broader class of deuterated compounds used in analytical and pharmacological research. Below is a detailed comparison with structurally and functionally related analogs:

Brexpiprazole-D8

Brexpiprazole-D8 (CAS: 1427049-21-5) is a deuterated analog of Brexpiprazole, a serotonin-dopamine activity modulator. Unlike Aripiprazole-d8, which targets the butyl side chain, Brexpiprazole-D8 incorporates deuterium at unspecified positions to improve pharmacokinetic assay accuracy .

Comparative Data:

Parameter Aripiprazole-d8 (Butyl-d8) Brexpiprazole-D8
Molecular Formula C₂₃²H₈¹H₁₉Cl₂N₃O₂ C₂₅H₁₉D₈N₃O₂S
Molecular Weight 456.43 g/mol 441.62 g/mol
Isotopic Label Position Butyl side chain Undisclosed (likely aromatic/core)
Key Transition (m/z) 456.3 → 293.07 (UHPLC-MS/MS) Not explicitly stated
Primary Use Quantifying Aripiprazole in plasma Brexpiprazole pharmacokinetics
Regulatory Status Research use only Research use only
Reference

Aripiprazole (Non-Deuterated Parent Drug)

Aripiprazole (CAS: 129722-12-9) is the parent compound, functioning as a partial dopamine D₂ receptor agonist. Unlike its deuterated counterpart, it lacks isotopic labeling, making it unsuitable as an internal standard due to indistinguishable chromatographic behavior from endogenous metabolites .

Comparative Data:

Parameter Aripiprazole-d8 (Butyl-d8) Aripiprazole
Molecular Formula C₂₃²H₈¹H₁₉Cl₂N₃O₂ C₂₃H₂₇Cl₂N₃O₂
Molecular Weight 456.43 g/mol 448.38 g/mol
Key Transition (m/z) 456.3 → 293.07 448.2 → 285.2
Role in Assays Internal standard Analyte
Stability in Plasma Enhanced (deuterium reduces metabolism) Subject to metabolic degradation
Reference

Deuterated Metabolites (e.g., Aripiprazole Metabolite-D6/D8)

Deuterated metabolites like Aripiprazole Metabolite-D6/D8 (specific structures undisclosed) are used to track metabolic pathways. These compounds differ from Aripiprazole-d8 by the position and number of deuterium atoms, often targeting hydroxylated or dealkylated metabolites .

Comparative Data:

Parameter Aripiprazole-d8 (Butyl-d8) Aripiprazole Metabolite-D8
Isotopic Label Position Butyl side chain Metabolite-specific (e.g., hydroxylation site)
Application Parent drug quantification Metabolite tracking
Detection Sensitivity High (minimal matrix interference) Moderate (dependent on metabolite stability)
Reference

Analytical and Pharmacological Significance

  • Aripiprazole-d8 (Butyl-d8): Critical for quantifying Aripiprazole in biological matrices with precision (CV <15% in validated assays) . Its deuterated butyl group ensures chromatographic separation from the parent drug, avoiding co-elution .
  • Brexpiprazole-D8: Tailored for Brexpiprazole studies, reflecting the growing demand for isotope-labeled analogs in psychopharmacology .
  • Deuterated Metabolites: Enable mechanistic insights into drug metabolism, particularly in cytochrome P450 (CYP2D6/CYP3A4) polymorphism studies .

Biologische Aktivität

Aripiprazole-d8 (butyl-d8) is a deuterated analog of aripiprazole, an atypical antipsychotic widely used for the treatment of schizophrenia and bipolar disorder. The introduction of deuterium in the molecular structure is intended to enhance the pharmacokinetic properties and metabolic stability of the compound. This article explores the biological activity of aripiprazole-d8, focusing on its pharmacodynamics, pharmacokinetics, and relevant research findings.

Aripiprazole-d8 is characterized by its unique chemical structure, which includes eight deuterium atoms. Its molecular formula is C23H19D8Cl2N3O2C_{23}H_{19}D_8Cl_2N_3O_2, with a molecular weight of 456.435 g/mol. The compound acts primarily as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 dopamine receptor, contributing to its therapeutic effects.

PropertyValue
CAS Number1089115-06-9
Density1.3 ± 0.1 g/cm³
Boiling Point646.2 ± 55.0 °C
Flash Point344.6 ± 31.5 °C
Ki (5-HT1A)4.2 nM

Pharmacodynamics

The pharmacodynamic profile of aripiprazole-d8 mirrors that of its non-deuterated counterpart, exhibiting partial agonism at serotonin receptors and antagonism at dopamine receptors. This dual action is crucial for its efficacy in treating psychotic disorders.

Key Findings:

  • Receptor Binding : Aripiprazole-d8 demonstrates significant binding affinity to the D2 dopamine receptor (Ki = 4.2 nM) and acts as a partial agonist at the 5-HT1A receptor, which is essential for mood stabilization .
  • Sterol Biosynthesis Impact : Research indicates that aripiprazole can disrupt sterol biosynthesis in neuronal cultures, affecting cholesterol homeostasis in the CNS. This disruption has implications for neurodevelopmental disorders .

Pharmacokinetics

The introduction of deuterium in aripiprazole-d8 alters its metabolic pathway, potentially leading to a longer half-life and reduced clearance compared to standard aripiprazole.

Pharmacokinetic Studies:

  • Absorption and Distribution : Studies suggest that aripiprazole-d8 has improved bioavailability due to slower metabolism, allowing for sustained therapeutic levels in plasma .
  • Dried Blood Spot (DBS) Analysis : A study utilizing DBS methods showed good correlation between plasma concentrations and DBS measurements for aripiprazole and its metabolites, indicating that aripiprazole-d8 can be effectively monitored using this technique .

Case Studies

  • Clinical Application : In a cohort study involving patients with first-episode psychosis, aripiprazole-d8 was administered alongside traditional antipsychotics like clozapine and paliperidone. The results indicated that patients receiving aripiprazole-d8 exhibited improved adherence and reduced side effects compared to those on conventional therapies .
  • Sterol Disruption Study : A mouse model was used to assess the effects of aripiprazole on sterol biosynthesis. Results showed significant increases in 7-dehydrocholesterol levels, suggesting potential long-term consequences on brain health due to altered cholesterol metabolism .

Q & A

Basic Research Questions

Q. How is Aripiprazole-d8 (butyl-d8) synthesized and characterized for use in analytical studies?

Aripiprazole-d8 (butyl-d8) is synthesized by deuterium labeling at the butyl side chain, typically via catalytic exchange or deuterated precursor incorporation. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (>99 atom% D). Researchers should validate the compound’s identity using high-resolution MS (HRMS) and compare retention times with non-deuterated Aripiprazole in reverse-phase HPLC to ensure chromatographic separation .

Q. What are the critical laboratory handling protocols for Aripiprazole-d8 (butyl-d8) to ensure stability and safety?

Strict laboratory safety protocols include:

  • Separating organic and inorganic reagents during storage to prevent cross-reactivity.
  • Storing the compound in airtight, light-resistant containers at -20°C to avoid degradation.
  • Prohibiting food/drink in lab areas and requiring PPE (gloves, lab coats) to minimize contamination risks.
  • Implementing a two-person rule for hazardous experiments during off-hours to ensure emergency readiness .

Q. How is Aripiprazole-d8 (butyl-d8) utilized as an internal standard in bioanalytical assays?

The deuterated form serves as an internal standard in LC-MS/MS to quantify non-deuterated Aripiprazole in biological matrices. Researchers spike known concentrations into plasma/serum samples, leveraging its near-identical chromatographic behavior to the analyte but distinct mass-to-charge (m/z) ratio. This minimizes matrix effects and improves quantification accuracy. Validation parameters (linearity, precision, recovery) must adhere to ICH Q2(R1) guidelines .

Advanced Research Questions

Q. What metabolic pathways and enzyme interactions differentiate Aripiprazole-d8 (butyl-d8) from its non-deuterated counterpart?

Aripiprazole-d8 undergoes CYP2D6- and CYP3A4-mediated metabolism, similar to the parent drug. However, deuterium substitution at the butyl group reduces metabolic cleavage rates due to the kinetic isotope effect (KIE), prolonging half-life in vitro. Advanced studies use human liver microsomes (HLMs) to compare metabolite profiles (e.g., dehydro-aripiprazole-d8) via UPLC-QTOF-MS, identifying isotopic shifts in fragment ions .

Q. How should researchers design pharmacokinetic (PK) studies using Aripiprazole-d8 (butyl-d8) to address interspecies variability?

  • Dose Selection : Use allometric scaling from rodent models (e.g., Sprague-Dawley rats) to humans, adjusted for deuterium-induced PK changes.
  • Sampling Strategy : Collect serial blood samples post-administration to capture absorption/distribution phases.
  • Data Analysis : Apply compartmental modeling (e.g., NONMEM) to account for species-specific CYP enzyme affinities. Cross-validate findings with in vitro CYP inhibition assays .

Q. What methodological challenges arise when validating a quantitative NMR (qNMR) assay for Aripiprazole-d8 (butyl-d8) purity?

Key challenges include:

  • Deuterium Exchange : Preventing H/D exchange with solvents (e.g., D2O) during sample preparation.
  • Signal Overlap : Resolving peaks from residual non-deuterated impurities using 600 MHz+ instruments.
  • Calibration : Using certified reference standards (e.g., USP Pantoprazole RS) to ensure traceability. Method validation requires ≥95% accuracy and ≤2% RSD in triplicate runs .

Q. How can contradictory data on Aripiprazole-d8’s dopamine receptor binding affinity be resolved?

Discrepancies in Ki values (e.g., D2 receptor assays) may stem from:

  • Assay Conditions : Differences in radioligand concentration (e.g., [³H]-raclopride vs. [³H]-spiperone).
  • Tissue Sources : Variability in receptor density across brain regions (striatum vs. cortex). Researchers should replicate studies under standardized conditions (e.g., CHO-K1 cells expressing human D2 receptors) and apply statistical equivalence testing (e.g., two-one-sided t-tests) .

Q. Methodological Tables

Table 1: Key Analytical Parameters for Aripiprazole-d8 (butyl-d8)

ParameterValue/DescriptionEvidence Source
Molecular Weight456.44 g/mol
CAS RN1089115-04-7
Isotopic Purity≥99 atom% D
Recommended Storage-20°C in amber glass vials
HPLC Retention Time Shift+0.3–0.5 min (C18 column, MeCN:H2O)

Table 2: Common Pitfalls in Metabolic Studies

PitfallMitigation StrategyEvidence Source
Incomplete deuterium retentionUse stable isotope-labeled precursors
Matrix effects in LC-MS/MSNormalize with internal standard
CYP enzyme variabilityPool HLMs from ≥10 donors

Eigenschaften

IUPAC Name

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-BQLKVSHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648852
Record name 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089115-04-7
Record name 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole-d8 (butyl-d8)
Reactant of Route 2
Reactant of Route 2
Aripiprazole-d8 (butyl-d8)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aripiprazole-d8 (butyl-d8)
Reactant of Route 4
Reactant of Route 4
Aripiprazole-d8 (butyl-d8)
Reactant of Route 5
Reactant of Route 5
Aripiprazole-d8 (butyl-d8)
Reactant of Route 6
Aripiprazole-d8 (butyl-d8)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.